1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone
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Overview
Description
1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group and a hydroxyphenyl group, which contribute to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone is Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family that primarily targets cytoplasmic non-histone substrates, such as α-tubulin, cortactin, and heat shock protein 90, to regulate cell proliferation, metastasis, invasion, and mitosis in tumors .
Mode of Action
This compound acts as a selective, mechanism-based, and essentially irreversible inhibitor of HDAC6 . It is an electrophilic substrate of HDAC6, as revealed by comparing structure-activity relationships and performing quantum mechanical calculations on the HDAC6 catalytic mechanism .
Pharmacokinetics
The compound has high oral bioavailability and a low clearance rate in the body, making it an excellent tool for studying the in vitro and in vivo effects of HDAC6 . .
Result of Action
The inhibition of HDAC6 by this compound leads to changes in the acetylation status of HDAC6’s substrates. This can result in altered cellular processes, such as cell proliferation, metastasis, invasion, and mitosis in tumors
Action Environment
The inherent electrophilicity of the compound makes it prone to degradation in aqueous solutions, and the potential production of toxic by-products cannot be ruled out, limiting its development for chronic diseases . .
Preparation Methods
The synthesis of 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone typically involves difluoromethylation processes. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto a hydroxyphenyl precursor. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the aromatic ring . Industrial production methods may employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone can be compared to other similar compounds, such as:
1-[2-(Trifluoromethyl)-6-hydroxyphenyl]ethanone: Features a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and binding properties.
1-[2-(Methyl)-6-hydroxyphenyl]ethanone: Lacks the fluorine atoms, resulting in different chemical and biological properties.
1-[2-(Chloromethyl)-6-hydroxyphenyl]ethanone:
This compound stands out due to the presence of the difluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[2-(difluoromethyl)-6-hydroxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)8-6(9(10)11)3-2-4-7(8)13/h2-4,9,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCWXMHZFSXQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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